D-Glucose-13C3
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Overview
Description
D-Glucose-13C3 is a stable isotope-labeled compound of D-Glucose, where three carbon atoms are replaced with the isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments. D-Glucose itself is a monosaccharide and an essential carbohydrate in biology, serving as a primary energy source for cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-13C3 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. One common method involves the fermentation of labeled carbon sources by microorganisms that naturally produce glucose .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into glucose. The labeled glucose is then extracted and purified to achieve high isotopic purity. This method ensures a consistent and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
D-Glucose-13C3 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Various substitution reactions can occur, such as the formation of glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glycosides and other derivatives.
Scientific Research Applications
D-Glucose-13C3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study glucose metabolism in cells and organisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in the detailed analysis of metabolic pathways.
Positron Emission Tomography (PET) Imaging: Used in medical imaging to study glucose uptake in tissues.
Drug Development: Assists in understanding the pharmacokinetics and pharmacodynamics of glucose-related drugs.
Mechanism of Action
D-Glucose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Glucose. It is transported into cells via glucose transporters and undergoes glycolysis, the citric acid cycle, and other metabolic processes. The carbon-13 labeling allows researchers to track the molecule’s fate and study specific metabolic pathways in detail .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C1: Labeled with carbon-13 at one carbon atom.
D-Glucose-13C2: Labeled with carbon-13 at two carbon atoms.
D-Glucose-13C6: Labeled with carbon-13 at all six carbon atoms.
Uniqueness
D-Glucose-13C3 is unique due to its specific labeling at three carbon atoms, providing a balance between detailed metabolic tracking and cost-effectiveness. It offers more detailed information than single-labeled compounds and is less expensive than fully labeled glucose .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,5,6-13C3)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1,6+1 |
InChI Key |
GZCGUPFRVQAUEE-VPGZLUDVSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.